molecular formula C10H9N5 B13640568 4-((4-Amino-1h-pyrazol-1-yl)methyl)picolinonitrile

4-((4-Amino-1h-pyrazol-1-yl)methyl)picolinonitrile

カタログ番号: B13640568
分子量: 199.21 g/mol
InChIキー: HGEPOWWVNRHLJH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Historical Context and Discovery

The compound 4-((4-Amino-1H-pyrazol-1-yl)methyl)picolinonitrile (CAS: 1340235-48-4) emerged as part of broader efforts in medicinal chemistry to develop heterocyclic scaffolds with tailored pharmacological properties. While its exact synthesis timeline remains unspecified in publicly available literature, its structural framework aligns with pyrazole- and picolinonitrile-containing compounds explored extensively in kinase inhibitor research during the mid-2010s. For instance, derivatives featuring pyrazole moieties linked to aminopyrimidine or picolinonitrile groups were prioritized for their ability to modulate checkpoint kinase 1 (CHK1) and interleukin-1 receptor-associated kinase 4 (IRAK4). The compound’s molecular architecture—combining a 4-aminopyrazole subunit with a picolinonitrile backbone—reflects design principles common in optimizing kinase selectivity and cellular permeability.

Rationale for Academic Investigation

Academic interest in this compound stems from its dual heterocyclic system, which offers strategic advantages in drug discovery. The 4-aminopyrazole group is a well-characterized pharmacophore known to enhance hydrogen bonding with kinase ATP-binding pockets, as demonstrated in CHK1 inhibitors such as (R)-17 (IC50: 0.4 nM). Concurrently, the picolinonitrile moiety contributes to π-π stacking interactions and metabolic stability, as observed in IRAK4-targeting pyrazolo[1,5-a]pyrimidine-3-carboxamides. This combination positions this compound as a candidate for probing structure-activity relationships (SAR) in kinase-driven pathologies, including hematologic malignancies and inflammatory diseases.

Overview of Pyrazole and Picolinonitrile Derivatives in Research

Pyrazole derivatives have long been integral to medicinal chemistry due to their versatility in mimicking purine bases and modulating enzymatic activity. For example, 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides exhibit nanomolar potency against IRAK4 by exploiting interactions with conserved kinase residues. Similarly, picolinonitrile-containing compounds, such as (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, demonstrate enhanced CHK1 inhibition (IC50: 0.4 nM) and >4,300-fold selectivity over CHK2. These precedents underscore the synergistic potential of hybridizing pyrazole and picolinonitrile motifs to achieve target specificity and pharmacokinetic optimization.

Scope and Structure of the Review

This review systematically examines the chemical and pharmacological profile of this compound, emphasizing its structural determinants, synthetic pathways, and potential applications. Subsequent sections will explore its molecular design, synthetic methodologies, computational insights, and comparative analysis with analogous scaffolds. By contextualizing this compound within broader trends in kinase inhibitor development, this review aims to highlight its unique attributes and unresolved research questions.

特性

分子式

C10H9N5

分子量

199.21 g/mol

IUPAC名

4-[(4-aminopyrazol-1-yl)methyl]pyridine-2-carbonitrile

InChI

InChI=1S/C10H9N5/c11-4-10-3-8(1-2-13-10)6-15-7-9(12)5-14-15/h1-3,5,7H,6,12H2

InChIキー

HGEPOWWVNRHLJH-UHFFFAOYSA-N

正規SMILES

C1=CN=C(C=C1CN2C=C(C=N2)N)C#N

製品の起源

United States

準備方法

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 4-((4-Amino-1H-pyrazol-1-yl)methyl)picolinonitrile generally involves the following key steps:

  • Protection of amino groups on the pyridine ring to prevent undesired side reactions.
  • Introduction of the pyrazolyl moiety via nucleophilic substitution or coupling reactions.
  • Deprotection to reveal the free amino functionality.
  • Functional group transformations such as hydrolysis or cyclization to finalize the structure.

Detailed Stepwise Synthesis

Starting Material and Amino Group Protection

The synthesis often starts with a substituted picolinonitrile derivative, such as 4-amino-3,5,6-trichloro-2-picolinonitrile. The amino group is protected using phthaloyl chloride in the presence of catalysts like 4-dimethylaminopyridine (DMAP) and triethylamine (TEA), yielding a phthalimide-protected intermediate. This step is crucial to avoid side reactions during subsequent nucleophilic substitutions.

Fluorination and Nucleophilic Substitution

The protected intermediate undergoes fluorination using dried cesium fluoride (CsF) in dimethyl sulfoxide (DMSO) to introduce a fluorine substituent at a specific position on the pyridine ring. Following this, the protecting group is removed using concentrated ammonium hydroxide, liberating the free amino group.

Subsequently, nucleophilic substitution with hydrazine hydrate introduces the pyrazolyl moiety. This step is sometimes combined with the deprotection step under controlled conditions to improve efficiency, although careful monitoring is necessary to avoid side reactions such as formation of dihydrazide byproducts.

Knorr Cyclization and Final Functionalization

A Knorr cyclization reaction is employed to construct the pyrazole ring system, often using intermediates prepared via Claisen condensation of substituted acetophenones and ethyl formates. The resulting intermediate undergoes hydrolysis of the cyano group to yield the target compound.

Alternative Coupling Approaches

In some synthetic routes, Buchwald-Hartwig coupling reactions are used to attach the pyrazolyl group to the pyridine ring. This involves selective nucleophilic aromatic substitution (S_NAr) of methyl 4,6-dichloronicotinate with amines, followed by palladium-catalyzed coupling with aminopyrazine derivatives. Catalysts such as tris(dibenzylideneacetone)dipalladium(0) with ligands like xantphos or BINAP and bases like cesium carbonate or sodium tert-butoxide are employed. Deprotection steps using trifluoroacetic acid may be applied to remove protecting groups and reveal the final amino functionalities.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Intermediate/Product Notes
1 Amino group protection Phthaloyl chloride, DMAP, TEA Phthalimide-protected intermediate Protects amino group to prevent side reactions
2 Fluorination CsF, DMSO Fluorinated intermediate Introduces fluorine substituent
3 Deprotection Concentrated ammonium hydroxide Free amino intermediate Gentle deprotection to avoid side reactions
4 Nucleophilic substitution Hydrazine hydrate Pyrazolyl-substituted intermediate Introduces pyrazole ring precursor
5 Knorr cyclization Appropriate cyclization conditions Pyrazole ring intermediate Constructs the pyrazole ring
6 Cyano group hydrolysis KOH aqueous, heat (100 °C) Target compound Converts cyano group to desired functionality
7 Buchwald-Hartwig coupling Pd catalyst (Pd2(dba)3), ligands (xantphos/BINAP), base Coupled product Alternative method for pyrazolyl attachment
8 Deprotection (if required) Trifluoroacetic acid Final amino compound Removes protecting groups

Research Results and Yields

  • The amino protection step typically proceeds with high yields (>80%), providing stable intermediates for further reactions.
  • Fluorination and nucleophilic substitution steps have been reported with yields ranging from 84% to 91%.
  • The Knorr cyclization and subsequent hydrolysis to the target compound can achieve yields between 88% and 95%.
  • Buchwald-Hartwig coupling reactions yield the desired coupled products in moderate to good yields (up to 73%) depending on catalyst and ligand choice.

Notes on Reaction Optimization and Challenges

  • The choice of deprotection reagent is critical; hydrazine hydrate at room temperature can lead to side reactions, while ammonium hydroxide provides a gentler alternative.
  • Monitoring by thin-layer chromatography (TLC) is essential during nucleophilic substitution to avoid formation of unwanted byproducts.
  • Catalyst and ligand selection in palladium-catalyzed couplings significantly affect yields and selectivity.
  • Temperature control during cyclization and hydrolysis steps ensures high purity and yield of the final product.

化学反応の分析

Formation of the Aminopyrazole Core

The aminopyrazole moiety is typically synthesized by hydrogenation of 4-nitropyrazole using palladium catalysts under varied conditions. Key reaction parameters and yields from literature are summarized in Table 1 .

Yield Reaction Conditions Solvent Catalyst Time Key Observations
100%H₂ atmosphere, 25°C, 1 atm, 12hMethanol10% Pd/C12hQuantitative yield; used directly for subsequent steps .
100%Overnight at room temperatureEthanol10% Pd/C16hTLC monitoring; filtrate concentrated to yield red solid .
99%H₂ balloon, 16hMethanol10% Pd/C16hPale pink solid; verified via HPLC-MS (m/z 84) .
49%20–30 psi, overnightEthanol1% Pd/COvernightLower yield due to suboptimal catalyst loading .

Coupling to Picolinonitrile

While the exact coupling mechanism for the target compound is not explicitly detailed in the literature, analogous reactions suggest C-F activation or nucleophilic substitution pathways. For example:

  • C-F activation : Deprotonated pyrazoles (e.g., 4-methylpyrazole) can substitute fluorine in aromatic rings under basic conditions (e.g., KOH in DMSO) .

  • Alkylation : Formation of a methylene bridge between the pyrazole and picolinonitrile may involve reductive amination or alkylation agents (e.g., formaldehyde derivatives).

Table 2 highlights computational insights for related pyrazole substitutions:

Parameter Value Compound
Gibbs free energy (ΔG)+7.1 kcal/mol4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline
Enthalpy (ΔH)+9.6 kcal/molSame as above
Activation energySlightly lower for methylated pyrazoles

Structural and Reactivity Considerations

  • Substituent Effects : Electron-withdrawing groups (e.g., -NO₂, -CN) on the pyrazole ring enhance reactivity in nucleophilic substitutions, as seen in AR antagonist studies .

  • Solubility : Methyl substitution on pyrazoles improves solubility in organic solvents, a factor critical for downstream applications .

Analytical Characterization

Key analytical data for the compound include:

  • Molecular formula : C₁₀H₉N₅ (molecular weight: 199.21 g/mol) .

  • IR/¹H NMR : Peaks for C-H, C=N, and N-H bonds (e.g., δ 3.72 (brs, 2H) in DMSO) .

科学的研究の応用

4-((4-Amino-1H-pyrazol-1-yl)methyl)picolinonitrile has several scientific research applications:

作用機序

The mechanism of action of 4-((4-Amino-1H-pyrazol-1-yl)methyl)picolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrazole ring play crucial roles in binding to these targets, often through hydrogen bonding and hydrophobic interactions . This binding can modulate the activity of the target, leading to various biological effects.

類似化合物との比較

Structural and Physicochemical Properties

The following table summarizes key structural features and properties of 4-((4-Amino-1H-pyrazol-1-yl)methyl)picolinonitrile and related compounds:

Compound Name / ID Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Structural Differences Reference
This compound C₁₀H₉N₅ 199.21 N/A N/A 4-aminopyrazole, picolinonitrile backbone
4-((3-Amino-1H-pyrazol-1-yl)methyl)picolinonitrile C₁₀H₉N₅ 199.21 N/A N/A 3-aminopyrazole isomer
Topiroxostat Impurity 21 C₁₃H₇N₅O 249.23 N/A N/A Oxadiazole ring, pyridine 1-oxide
5-(4-(Hydroxymethyl)-4-methyl-5-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)-3-(trifluoromethyl)picolinonitrile (19a) C₁₉H₁₅F₃N₆OS 456.42 203–205 31 Thioxoimidazolidinone, trifluoromethyl group
(5-Chloro-2-((2-cyanopyridin-4-yl)methoxy)-4-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)benzyl)-D-serine (4c) C₃₄H₂₈ClN₃O₇ 640.06 N/A 35 Dihydrobenzo[b][1,4]dioxin, D-serine conjugate

Key Observations :

  • Positional Isomerism: The 3-aminopyrazole isomer (C₁₀H₉N₅) shares the same molecular formula and weight as the target compound but differs in the pyrazole substitution position, which may alter hydrogen-bonding capacity and solubility .
  • Functional Group Variations: Compound 19a incorporates a thioxoimidazolidinone ring and a trifluoromethyl group, contributing to its higher molecular weight (456.42 vs. 199.21) and elevated melting point (203–205°C) compared to the simpler picolinonitrile derivatives .
  • Complexity in Conjugates : Compound 4c demonstrates how conjugation with dihydrobenzo[b][1,4]dioxin and D-serine increases molecular complexity and reduces synthetic yield (35%) compared to simpler analogs .

Computational and Mechanistic Insights

  • Binding Affinity: Molecular dynamics simulations reveal that substituents like trifluoromethyl (19a) and piperazine (31) improve hydrophobic interactions with kinase domains, whereas smaller groups (e.g., aminopyrazole in the target compound) may favor solubility over potency .
  • Metabolic Stability : The dihydrobenzo[b][1,4]dioxin moiety in 4c enhances metabolic stability by shielding labile groups from enzymatic degradation .

生物活性

4-((4-Amino-1H-pyrazol-1-yl)methyl)picolinonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole moiety, which is known for its diverse biological activities. The presence of the picolinonitrile group enhances its interaction with various biological targets. The chemical structure can be represented as follows:

C11H10N4\text{C}_{11}\text{H}_{10}\text{N}_{4}

Research indicates that compounds containing a pyrazole ring often exhibit significant interactions with various biological receptors and enzymes. The following mechanisms have been associated with this compound:

  • Androgen Receptor Modulation : Similar pyrazole derivatives have shown promise as selective androgen receptor modulators (SARMs), potentially influencing androgen signaling pathways crucial for conditions like prostate cancer .
  • Inhibition of Kinases : Pyrazole derivatives have been explored as inhibitors of p38 MAP kinase, which plays a critical role in inflammatory responses and cancer progression .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structural motifs have demonstrated efficacy in inhibiting tumor cell proliferation in vitro and in vivo models. The following table summarizes key findings related to the anticancer activity of related pyrazole compounds:

CompoundActivityIC50 (μM)Target
4-Amino-1H-pyrazoleAntiproliferative0.199AR-dependent cancers
5-amino-N-phenyl-1H-pyrazol-4-ylp38 MAPK inhibitor<0.1p38 MAPK

Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. A review indicated that certain pyrazole compounds exhibit significant antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .

Case Study 1: Selective Androgen Receptor Degradation

A study focused on a library of aryl pyrazol-1-yl-propanamides demonstrated that introducing specific substituents on the pyrazole ring could enhance selective androgen receptor degradation (SARD) activity. This suggests that modifications similar to those present in this compound could lead to improved therapeutic profiles against hormone-dependent cancers .

Case Study 2: In Vivo Efficacy

In vivo studies using xenograft models showed that compounds with similar structures exhibited greater efficacy than traditional androgen antagonists. This highlights the potential of this compound in clinical applications targeting androgen receptor pathways .

Q & A

Q. What synthetic strategies are effective for preparing 4-((4-Amino-1H-pyrazol-1-yl)methyl)picolinonitrile, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting 4-aminopyrazole derivatives with picolinonitrile precursors under reflux conditions. For example, xylene reflux with chloranil (a dehydrogenation agent) has been used to facilitate cyclization in analogous pyrazole systems . Optimization includes:

  • Temperature control : Prolonged reflux (25–30 hours) ensures complete cyclization.
  • Purification : Recrystallization from methanol or ethanol removes byproducts.
  • Yield improvement : Adjusting stoichiometry (e.g., 1:1.4 molar ratio of precursor to reagent) enhances efficiency.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : 1H^1H- and 13C^{13}C-NMR identify proton environments and nitrile/pyrazole connectivity (e.g., δ\delta ~110–120 ppm for nitrile carbons) .
  • XRD : Single-crystal X-ray diffraction confirms molecular geometry and hydrogen bonding (e.g., amino-pyrazole interactions) .
  • HPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water mobile phase) assesses purity (>95%) .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data refinement for this compound using SHELXL?

Methodological Answer: Discrepancies in thermal parameters or hydrogen bonding may arise during refinement. Strategies include:

  • Twinned data handling : Use SHELXL’s TWIN/BASF commands to model twin domains .
  • Hydrogen placement : Apply DFIX/ISOR restraints to amino groups to stabilize refinement.
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Q. What computational methods predict the biological interactions of this compound?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to model binding to targets (e.g., kinases), leveraging the pyrazole’s hydrogen-bonding capability.
  • DFT calculations : Gaussian 09 optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity .
  • MD simulations : GROMACS models stability in aqueous or lipid environments, focusing on nitrile group solvation.

Q. How can polymorphism in crystalline forms of this compound be analyzed and controlled?

Methodological Answer:

  • Screening : Crystallize from multiple solvents (e.g., DMSO, ethanol) to isolate polymorphs.
  • Thermal analysis : DSC/TGA identifies phase transitions (e.g., melting points ~200–220°C) .
  • PXRD : Compare experimental patterns with SHELX-generated simulations to confirm phase purity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。